molecular formula C9H10BrNO3 B12461328 2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol

Cat. No.: B12461328
M. Wt: 260.08 g/mol
InChI Key: HLFPCKOFKFUDOZ-UHFFFAOYSA-N
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Description

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyimino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol typically involves multiple steps. One common method includes the bromination of a suitable phenol derivative, followed by the introduction of the ethoxy group and the hydroxyimino group through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The bromine atom and ethoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylphenol: Similar structure but lacks the ethoxy and hydroxyimino groups.

    2-bromo-6-methoxyphenol: Similar structure but has a methoxy group instead of an ethoxy group.

    4-bromo-2-hydroxybenzaldehyde: Similar structure but has an aldehyde group instead of a hydroxyimino group.

Uniqueness

2-bromo-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-bromo-6-ethoxy-4-(hydroxyiminomethyl)phenol

InChI

InChI=1S/C9H10BrNO3/c1-2-14-8-4-6(5-11-13)3-7(10)9(8)12/h3-5,12-13H,2H2,1H3

InChI Key

HLFPCKOFKFUDOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Br)O

Origin of Product

United States

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